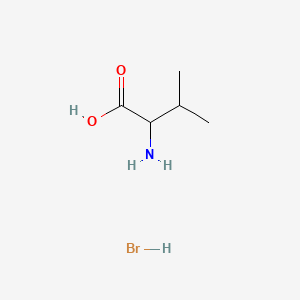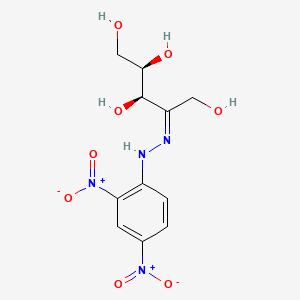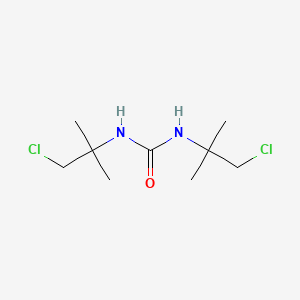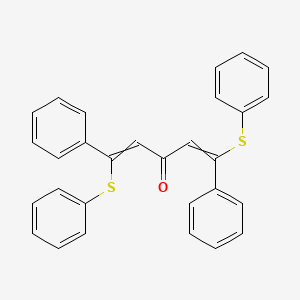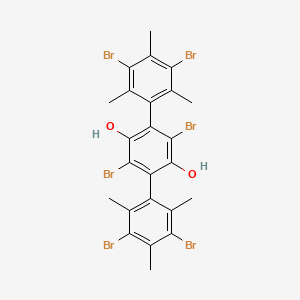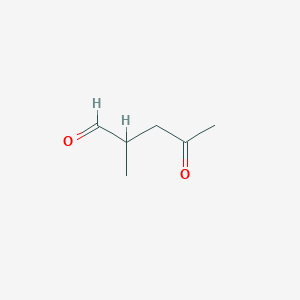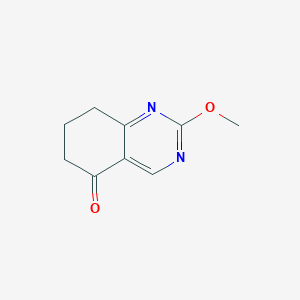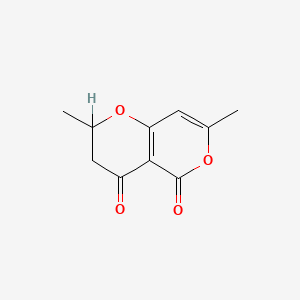
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine is a chemical compound with the molecular formula C7H20N4. It is a high-affinity copper (II) chelator, which means it can bind strongly to copper ions. This compound is known for its ability to inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine can be synthesized through the reaction of ethylene diamine with 1,3-dibromopropane under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Bis(2-aminoethyl)propane-1,2-diamine involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amine derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in studies involving copper metabolism and its effects on cellular processes.
Medicine: Investigated for its potential in treating diseases related to copper imbalance, such as Wilson’s disease.
Industry: Utilized in the synthesis of polymers and as a curing agent in epoxy resins.
Mechanism of Action
The primary mechanism of action of N1,N~2~-Bis(2-aminoethyl)propane-1,2-diamine involves its ability to chelate copper ions. By binding to copper, it inhibits mitochondrial cytochrome c oxidase, leading to a reduction in cellular respiration and energy production. This mechanism is particularly significant in studies related to copper metabolism and its role in various diseases .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- Triethylene 2,3,2 tetramine
- 1,4,8,11-Tetraazaundecane
- 1,9-Diamino-3,7-diazanonane
Uniqueness
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine is unique due to its specific structure that allows for high-affinity binding to copper ions. This property makes it particularly useful in studies involving copper metabolism and its effects on cellular processes .
Properties
CAS No. |
14878-43-4 |
|---|---|
Molecular Formula |
C7H20N4 |
Molecular Weight |
160.26 g/mol |
IUPAC Name |
1-N,2-N-bis(2-aminoethyl)propane-1,2-diamine |
InChI |
InChI=1S/C7H20N4/c1-7(11-5-3-9)6-10-4-2-8/h7,10-11H,2-6,8-9H2,1H3 |
InChI Key |
CQWCZJWYHPCXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCN)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


